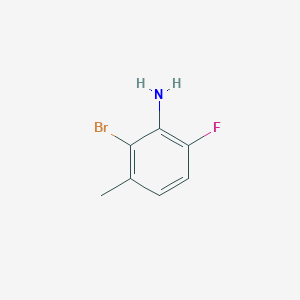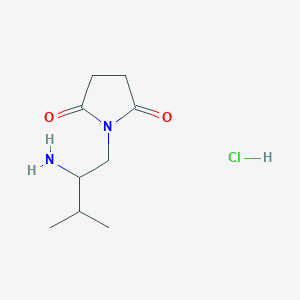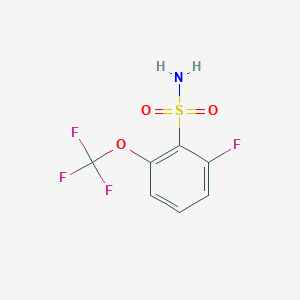
1-(丙烷-2-基)-1H-咪唑-4-磺酰胺
描述
The compound “1-(propan-2-yl)-1H-imidazole-4-sulfonamide” contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is a common structure in many biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the isopropyl group and the sulfonamide group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the imidazole ring might make the compound more polar, while the isopropyl group might increase its hydrophobicity .科学研究应用
碳酸酐酶抑制
磺酰胺,包括与 1-(丙烷-2-基)-1H-咪唑-4-磺酰胺类似的化合物,以其抑制碳酸酐酶 (CA) 的能力而闻名。此特性已用于开发针对各种疾病的新药,包括青光眼和某些类型的肿瘤。具体来说,磺酰胺 CA 抑制剂因其作为选择性抗青光眼药物通过靶向 CA II 的潜力,以及作为抗肿瘤剂/诊断工具通过靶向肿瘤相关异构体 CA IX/XII 的潜力而受到研究。这突出了该化合物在眼科和肿瘤学研究领域的相关性 (Carta、Scozzafava 和 Supuran,2012)。
抗肿瘤活性
最近的专利和研究集中在磺酰胺衍生物(包括类似于 1-(丙烷-2-基)-1H-咪唑-4-磺酰胺的结构)作为抗肿瘤剂的开发上。这包括探索磺酰胺在合成具有显着抗肿瘤活性的化合物中的应用。对磺酰胺在癌症研究中持续的兴趣突出了它们在开发新的治疗策略中的潜力 (Gulcin 和 Taslimi,2018)。
环境和水处理应用
磺酰胺(包括类似于 1-(丙烷-2-基)-1H-咪唑-4-磺酰胺的化合物)的非生物转化和生态毒性变化已在环境和水处理过程中得到研究。该领域的研究重点是了解磺酰胺的化学反应特征,以开发先进的水处理技术并控制与其在环境中存在相关的生态风险 (Li 等人,2021)。
植物中的生物固体磺酰胺
研究探讨了植物与磺酰胺之间的相互作用,包括吸收、积累、植物代谢以及对植物生理和生产力的潜在影响。这项研究对于了解在人类医学和动物生产中使用的磺酰胺对环境的影响及其对农业实践和食品安全的影响至关重要 (Mathews 和 Reinhold,2013)。
安全和危害
未来方向
The future research directions for this compound would likely involve further studies to determine its physical and chemical properties, its reactivity, and its potential biological activity. This could include studies to determine its mechanism of action, its potential uses as a drug, and its safety profile .
作用机制
Target of Action
Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. Generally, these compounds can interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole compounds are known to inhibit enzymes, modulate receptor activity, or interfere with cell membrane function .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of imidazole compounds can vary widely depending on their specific structure and properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound is an enzyme inhibitor, the result might be a decrease in the production of a certain molecule in the body .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all influence how a compound behaves in the body .
生化分析
Biochemical Properties
1-(Propan-2-yl)-1H-imidazole-4-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, leading to altered drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-(Propan-2-yl)-1H-imidazole-4-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other substances. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJLCHRMKBBNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248544 | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423029-76-8 | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)



![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)


![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)